molecular formula C9H10BrF B14205718 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene CAS No. 834155-48-5

1-(1-Bromo-2-fluoroethyl)-4-methylbenzene

Cat. No.: B14205718
CAS No.: 834155-48-5
M. Wt: 217.08 g/mol
InChI Key: KXNFXXVIJPTDPM-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromo-fluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzyl fluoride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromo group can yield the corresponding fluoroethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 1-(1-Azido-2-fluoroethyl)-4-methylbenzene.

    Oxidation: Formation of 1-(1-Fluoro-2-hydroxyethyl)-4-methylbenzene.

    Reduction: Formation of 1-(2-Fluoroethyl)-4-methylbenzene.

Scientific Research Applications

1-(1-Bromo-2-fluoroethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-(1-Bromo-2-fluoroethyl)benzene
  • 1-(1-Bromo-2-fluoroethyl)-2-methylbenzene
  • 1-(1-Bromo-2-fluoroethyl)-3-methylbenzene

Comparison: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is unique due to the specific positioning of the bromo-fluoroethyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

834155-48-5

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(1-bromo-2-fluoroethyl)-4-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6H2,1H3

InChI Key

KXNFXXVIJPTDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CF)Br

Origin of Product

United States

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